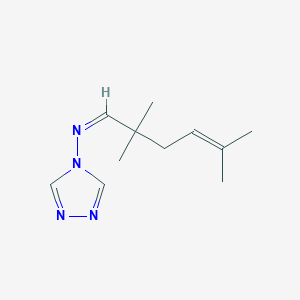

![molecular formula C18H22N4O2 B5500632 2-{3-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylcarbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanol](/img/structure/B5500632.png)

2-{3-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylcarbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar complex heterocyclic compounds often involves multiple steps, including intramolecular cyclization, N-allylation, and N-propargyl alkylation, leading to the formation of dipolarophiles which can undergo further reactions to yield the desired compounds (Rahmouni et al., 2014). Techniques such as [3+2] cycloaddition have been employed to synthesize novel derivatives of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one, showcasing the complexity and versatility of reactions involved in producing such compounds.

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction and NMR spectroscopy, plays a crucial role in characterizing the detailed structure of complex molecules. For instance, the crystal structure of related compounds, such as N(4)-Methyl-N(4)-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, revealed hydrogen-bonded ribbons containing four independent ring types, showcasing the intricate structural features that can be present in such molecules (Trilleras et al., 2009).

Chemical Reactions and Properties

The reactivity and chemical properties of compounds like the one often involve their interaction with various reagents and conditions leading to a wide range of reactions and products. For example, the reaction of pyrazolin-5-ones with tetraphenylcyclopentadienone under certain conditions can yield pyrazolo[1,5-a]pyridines through an unusual rearrangement process, indicating the complex chemistry these compounds can undergo (Rees & Yelland, 1973).

Scientific Research Applications

Synthesis and Chemical Properties

- Innovative Synthesis Routes : Research shows the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolopyrimidin-4(5H)-one derivatives, demonstrating the chemical versatility of pyrazolopyrimidine frameworks through [3+2] cycloaddition reactions (Rahmouni et al., 2014).

- Biological Evaluation : Derivatives of pyrazolopyrimidines have been synthesized and evaluated for anticancer and anti-5-lipoxygenase activities, highlighting their potential in medicinal chemistry (Rahmouni et al., 2016).

Potential Applications in Biological Studies

- Antimicrobial Activity : Certain pyridazine derivatives related to pyrazolopyrimidines have been synthesized and shown to exhibit antimicrobial activity, indicating the possible application of similar compounds in developing new antimicrobial agents (El-Mariah et al., 2006).

- Metal Complex Formation : Studies on the dissociation constants and metal-ligand stability of pyrazoline derivatives reveal their potential in forming complexes with transition metals, suggesting applications in coordination chemistry and material science (Fouda et al., 2006).

Structural Diversity and Synthesis Optimization

- Diversity-Oriented Synthesis : Research on the synthesis of tetrahydropyrones using oxidative carbon-hydrogen bond activation and click chemistry highlights the structural diversity achievable with pyrazoline and pyrazole frameworks, useful for generating libraries of compounds for biological screening (Zaware et al., 2011).

properties

IUPAC Name |

[(1S,2S,6R,7R)-4-azatricyclo[5.2.1.02,6]decan-4-yl]-[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c23-4-3-11-6-19-17-14(7-20-22(17)8-11)18(24)21-9-15-12-1-2-13(5-12)16(15)10-21/h6-8,12-13,15-16,23H,1-5,9-10H2/t12-,13+,15-,16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPYLVMDUXCFUTN-SDSIWUNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3C2CN(C3)C(=O)C4=C5N=CC(=CN5N=C4)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C[C@@H]1[C@@H]3[C@H]2CN(C3)C(=O)C4=C5N=CC(=CN5N=C4)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{3-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylcarbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-[(1S)-1-(3-methylpyridin-2-yl)ethyl]-N~2~-(2-thienylsulfonyl)glycinamide](/img/structure/B5500550.png)

![5-ethyl-N-[1-(3-methoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5500555.png)

![N-[3-({[(4-ethylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5500567.png)

![(3R*,3aR*,7aR*)-1-(1,3-benzodioxol-5-ylcarbonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5500582.png)

![3-(3-hydroxypropyl)-2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5500590.png)

![2-{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-ethoxyphenoxy}propanoic acid](/img/structure/B5500591.png)

![N~2~-{[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetyl}glycinamide](/img/structure/B5500594.png)

![1-methyl-6-propyl-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5500596.png)

![(3S*,4S*)-1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidine-3,4-diol](/img/structure/B5500605.png)

![3-{[(3-chlorobenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5500607.png)

![N-benzyl-4-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylbutanamide](/img/structure/B5500611.png)

![4-amino-2-(1-pyrrolidinyl)-1,3-diazaspiro[5.5]undeca-2,4-diene-5-carbonitrile](/img/structure/B5500637.png)

![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[1-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B5500647.png)